ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate
Description
Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate (CAS: 154365-38-5) is a heterocyclic compound with a fused pyridine-oxazine core. Its molecular formula is C₁₁H₁₂N₂O₄ (molecular weight: 236.23 g/mol), and it features a methyl group at position 2, an oxo group at position 3, and an ethyl ester substituent . This compound is synthesized via cyclization reactions involving aminopyridine precursors and halogenated esters, as seen in related derivatives . Its structural complexity and functional groups make it a scaffold of interest in medicinal chemistry, particularly for bioactivity modulation .
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-3-16-10(15)11(2)9(14)13-8-7(17-11)5-4-6-12-8/h4-6H,3H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAUSXBUFNGCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)NC2=C(O1)C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143053 | |
| Record name | Ethyl 3,4-dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
154365-38-5 | |
| Record name | Ethyl 3,4-dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154365-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4-dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of ethyl acetoacetate with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives with altered functional groups.
Scientific Research Applications
Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs
The table below highlights key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Core Heterocycle: The target compound contains a pyridine ring fused to oxazine, while analogs like 4-(4-methoxybenzyl)-...benzo[b][1,4]oxazine () replace pyridine with a benzene ring. This substitution alters electronic properties and binding affinities in biological systems .
Substituent Effects :
- The 2-methyl-3-oxo motif in the target compound enhances rigidity and may improve binding to enzymes like carbonic anhydrase (CA), as seen in sulfonamide derivatives .
- 7-Bromo and 7-carbaldehyde derivatives (–19) enable further synthetic modifications (e.g., Suzuki coupling or reductive amination), expanding utility in drug discovery .
Synthetic Accessibility :
Biological Activity
Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate (CAS Number: 154365-38-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 236.23 g/mol |
| Melting Point | 143–145 °C |
| Purity | ≥95% |
Biological Activities
The compound belongs to the oxazine class of heterocycles, which are known for their diverse biological activities. Research indicates that derivatives of oxazines exhibit various pharmacological effects including:
- Antioxidant Activity : Compounds similar to ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine have been shown to possess significant antioxidant properties. For instance, studies have demonstrated that certain oxazine derivatives effectively reduce intracellular reactive oxygen species (ROS) levels in human skin fibroblasts, suggesting a protective role against oxidative stress .
- Antimicrobial Properties : Oxazines have been investigated for their antimicrobial and antifungal activities. The structural features of these compounds contribute to their efficacy against various pathogens .
- Anti-inflammatory Effects : Some studies suggest that oxazine derivatives may exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .
The biological activity of ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is likely mediated through several mechanisms:
- Radical Scavenging : The compound may act as a radical scavenger, neutralizing free radicals and thereby preventing cellular damage.
- Gene Expression Modulation : Research indicates that certain oxazine derivatives can enhance the expression of genes related to antioxidant defenses, such as heme oxygenase-1 (HO-1), which plays a crucial role in maintaining redox homeostasis .
- Cell Viability Enhancement : Some derivatives have been shown to increase the viability of human skin fibroblasts under oxidative stress conditions, indicating potential applications in cosmetic formulations aimed at anti-aging .
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of various oxazine derivatives, ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine was tested alongside other compounds. The results indicated that it significantly reduced ROS levels in both young and senescent human skin fibroblasts compared to controls .
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of several oxazine derivatives against common bacterial strains. Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibited notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents .
Q & A
Q. What are the key steps in synthesizing ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate?
Synthesis typically involves multi-step protocols, including cyclization, esterification, and functional group modifications. For example, analogous heterocyclic systems are synthesized via nucleophilic substitution followed by cyclocondensation under reflux conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification using column chromatography is standard .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- X-ray crystallography resolves molecular geometry and confirms stereochemistry (e.g., bond lengths, angles, and torsion angles) .
- NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments and carbon frameworks.
- FT-IR verifies functional groups like carbonyl (C=O) and ether (C-O-C) stretches.
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can statistical experimental design optimize synthesis yields of this compound?
Response Surface Methodology (RSM) or factorial designs (e.g., Box-Behnken) minimize experimental trials while maximizing data output. Variables like temperature, solvent polarity, and catalyst loading are systematically varied. For instance, lattice energy calculations from crystallographic data (e.g., density = 1.413 Mg/m³, space group P1) can inform solvent selection to improve crystal purity .
Q. What computational strategies predict reactivity or regioselectivity in derivatives of this compound?
Quantum mechanical methods (e.g., DFT calculations) model transition states and electron density maps to predict reaction pathways. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing optimization time by 40–60% .
Q. How can contradictory crystallographic and spectroscopic data be resolved?
- Cross-validate using single-crystal X-ray diffraction (e.g., monoclinic systems with Z = 2) to confirm spatial arrangements .
- Compare experimental NMR shifts with computed values (e.g., GIAO method) to identify discrepancies caused by dynamic effects or impurities .
Q. What are the challenges in determining biological activity for this heterocyclic system?
Structural analogs like benzothiazines exhibit antidepressant activity via serotonin receptor modulation. Structure-Activity Relationship (SAR) studies require systematic substitution at the oxazine ring (e.g., introducing halogens or methoxy groups) and in vitro assays (e.g., MAO inhibition) .
Methodological Insights
Q. How to design a reaction mechanism study for key synthetic steps?
- Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track atom migration during cyclization.
- Perform kinetic isotope effect (KIE) experiments to identify rate-determining steps.
- Computational transition-state modeling (e.g., NEB method) validates proposed intermediates .
Q. What crystallographic parameters are critical for reproducibility?
| Parameter | Example Values |
|---|---|
| Crystal system | Monoclinic |
| Space group | P1 |
| Unit cell dimensions | a = 8.423 Å, b = 10.215 Å, c = 12.307 Å |
| Density (g/cm³) | 1.413 |
| Z (molecules/unit) | 2 |
Data-Driven Research Considerations
Q. How to address low yields in large-scale synthesis?
Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates, reducing byproduct formation. Process simulation tools (Aspen Plus®) model solvent recovery and energy efficiency .
Q. What safety protocols are recommended for handling this compound?
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to pyridine derivatives).
- Follow waste disposal guidelines for organic solvents and azine byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
